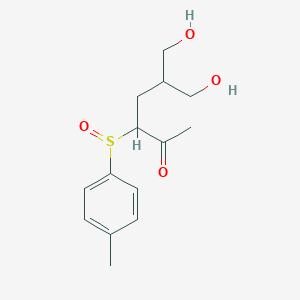
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene is a chlorinated cyclopropene compound with the molecular formula C6H6Cl4. This compound is characterized by its three-membered cyclopropene ring and multiple chlorine substituents, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method involves the reaction of trichloropropene with a chlorinated alkene in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclopropene ring. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process economically viable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond in the cyclopropene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of dihalogenated or halohydrin products.
Oxidation: Formation of epoxides or chlorohydrins.
Reduction: Formation of partially dechlorinated cyclopropenes.
Applications De Recherche Scientifique
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclopropene derivatives and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene involves its interaction with molecular targets through its reactive cyclopropene ring and chlorine substituents. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include alkylation of DNA or proteins, resulting in changes to cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene
- 1,3,3-Trichloro-2-(2-bromopropyl)cycloprop-1-ene
- 1,3,3-Trichloro-2-(2-fluoropropyl)cycloprop-1-ene
Uniqueness
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of the cyclopropene ring. This structure imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies.
Propriétés
| 113426-59-8 | |
Formule moléculaire |
C6H6Cl4 |
Poids moléculaire |
219.9 g/mol |
Nom IUPAC |
1,3,3-trichloro-2-(2-chloropropyl)cyclopropene |
InChI |
InChI=1S/C6H6Cl4/c1-3(7)2-4-5(8)6(4,9)10/h3H,2H2,1H3 |
Clé InChI |
ABNGBMNORDDTAP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C1(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


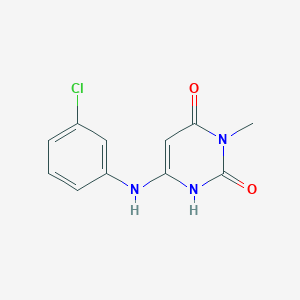
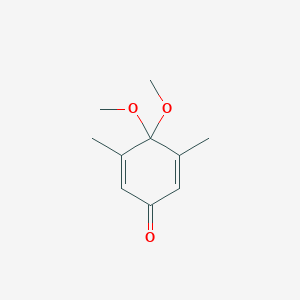


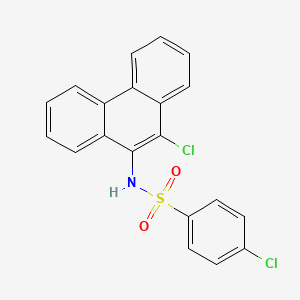
![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)
methanone](/img/structure/B14299663.png)
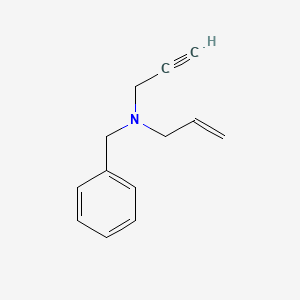

![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)
